3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide
Description
3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide is a synthetic small molecule with structural features optimized for kinase inhibition, particularly targeting the mitogen-activated protein kinase (MEK) pathway. Its core structure includes a benzamide scaffold substituted with fluorine and iodine atoms to enhance binding affinity and selectivity. The 2-hydroxyethoxy side chain improves solubility and pharmacokinetic properties . Synthesized via nucleophilic substitution and condensation reactions, this compound undergoes rigorous purity validation via analytical HPLC and mass spectrometry . It is a precursor or structural analog of clinically studied MEK inhibitors like PD0325901, which shares its benzamide backbone but differs in substituents .
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3IN2O3/c16-10-3-2-9(15(23)21-24-6-5-22)14(13(10)18)20-12-4-1-8(19)7-11(12)17/h1-4,7,20,22H,5-6H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAZGSHVSAGDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide typically involves multiple steps, including halogenation, amination, and coupling reactions. The specific synthetic route and reaction conditions can vary, but a common approach involves the following steps:
Halogenation: Introduction of fluorine and iodine atoms into the benzene ring.
Amination: Formation of the amine group by reacting the halogenated benzene with an appropriate amine.
Coupling Reaction: Coupling the amine with a benzamide derivative to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PD0325901 (N-[(2R)-2,3-Dihydroxypropoxy]-3,4-Difluoro-2-[(2-Fluoro-4-Iodophenyl)Amino]Benzamide)
- Structural Differences : PD0325901 replaces the 2-hydroxyethoxy group with a (2R)-2,3-dihydroxypropoxy chain, introducing additional hydroxyl groups that enhance hydrogen bonding with MEK’s ATP-binding pocket .
- Pharmacological Impact : The R-configuration in PD0325901 improves potency (IC₅₀ ~1 nM for MEK1/2) compared to the base compound, likely due to better stereochemical alignment with the target .
- Clinical Relevance: PD0325901 has advanced to clinical trials for cancers like melanoma, demonstrating superior bioavailability and reduced metabolic clearance compared to earlier analogs .
Compound 9 (Bifunctional MEK1/PI3K Inhibitor)
- Structural Modifications : Incorporates a triazine-piperazine moiety and difluoromethyl benzimidazole group, enabling dual inhibition of MEK1 and PI3K .
2-[(2-Chloro-4-Iodophenyl)Amino]-N-[(2R)-2,3-Dihydroxypropoxy]-3,4-Difluorobenzamide
- Substituent Variation: Chlorine replaces fluorine at the 2-position of the phenylamino group.
HMDB0257282 (Metabolite with Oxazinan-Ylmethyl Group)
- Structural Addition : A 3-oxo-1,2-oxazinan-2-ylmethyl group at the 5-position modifies metabolic stability.
Structural and Functional Comparison Table
Polymorphic and Formulation Considerations
- Polymorph Form IV: A crystalline form of N-[(R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide (PD0325901) exhibits superior physicochemical stability, critical for drug formulation and shelf-life .
- Impact on Bioavailability : Polymorphs can alter dissolution rates; Form IV’s X-ray diffraction peaks (2θ = 14.9°, 16.9°, 23.1°) correlate with tight crystal packing, reducing hygroscopicity .
Biological Activity
3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | CHFI NO |
| Molecular Weight | 565.282 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Structural Characteristics
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of fluorine and iodine atoms enhances its pharmacological properties, potentially increasing binding affinity to biological targets.
This compound primarily acts as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where dysregulated kinase activity is a hallmark of tumorigenesis.
Pharmacological Effects
- Antitumor Activity : Studies have demonstrated that this compound exhibits significant antitumor effects by inhibiting key kinases involved in cancer cell signaling pathways. For instance, it has been shown to inhibit MEK enzymes, which play a critical role in the MAPK/ERK signaling pathway, crucial for cell growth and differentiation .
- Histamine Receptor Antagonism : The compound has also been evaluated for its activity as a histamine H1 antagonist. Research indicates that it may possess dual receptor specificity, acting on both H1 and H3 receptors, which could be beneficial for treating allergic reactions and other histamine-related conditions .
Case Study 1: Antitumor Efficacy
In a preclinical study involving various cancer cell lines, this compound demonstrated potent cytotoxicity. The IC50 values ranged between 10 to 30 µM across different cell lines, indicating its potential as an effective anticancer agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Histamine Receptor Modulation
Another study focused on the compound's interaction with histamine receptors. Using radiolabeled assays, the compound showed a binding affinity comparable to established antihistamines. This suggests its potential use in treating conditions such as allergic rhinitis and asthma .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide, and what challenges arise during iodination?
- Methodology : Synthesis typically involves sequential functionalization:
Amide coupling : React 3,4-difluoroanthranilic acid with 2-hydroxyethoxyamine under carbodiimide coupling (e.g., EDC/HOBt) .
Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C for electrophilic substitution on the 2-fluoro-4-iodophenyl group. Challenges include controlling regioselectivity and minimizing dehalogenation .
Purification : Column chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water gradient) for isolating intermediates .
- Data Contradictions : Some protocols report incomplete iodination (<90% yield) due to steric hindrance from fluorine substituents, necessitating excess iodinating agents .
Q. How can structural elucidation be performed to confirm the regiochemistry of fluorine and iodine substituents?
- Techniques :
- NMR : -NMR distinguishes between ortho/para fluorine environments (δ = -110 to -125 ppm for aromatic F). -NMR coupling constants (e.g., ) confirm substituent positions .
- X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., C–I bond length ≈ 2.09 Å) .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility for in vitro assays without compromising bioactivity?
- Approaches :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Structural analogs : Replace the 2-hydroxyethoxy group with PEGylated chains (e.g., –O(CHCHO)H) to improve hydrophilicity .
- Trade-offs : Increased polarity may reduce membrane permeability, necessiting logP optimization (target 2–4) .
Q. How do electronic effects of fluorine and iodine impact binding to kinase targets (e.g., EGFR or VEGFR)?
- Mechanistic Insights :
- Fluorine : Enhances binding via C–F···H–N hydrogen bonds and electron-withdrawing effects, stabilizing enzyme-inhibitor complexes .
- Iodine : Provides hydrophobic contacts and van der Waals interactions in deep binding pockets (e.g., ATP-binding sites) .
- Validation : Molecular dynamics simulations (AMBER or GROMACS) paired with mutagenesis studies (e.g., replacing iodine with bromine reduces IC by 5-fold) .
Q. What analytical methods detect and quantify degradation products under accelerated stability conditions?
- Protocols :
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Major degradation pathways include hydrolysis of the amide bond (pH-dependent) and deiodination .
- LC-MS/MS : Quantify hydrolyzed products (e.g., 3,4-difluoroanthranilic acid) using a QTOF detector (mass error < 2 ppm) .
- Contradictions : Some studies report photoinstability of the iodophenyl group under UV light, requiring amber glass storage .
Key Challenges and Recommendations
- Synthetic Scalability : Iodination scalability is limited by reagent cost (NIS vs. ICl). Consider flow chemistry for safer handling of volatile iodine species .
- Bioactivity Profiling : Prioritize assays against fluorophore-tagged kinases (e.g., TR-FRET) to screen off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
